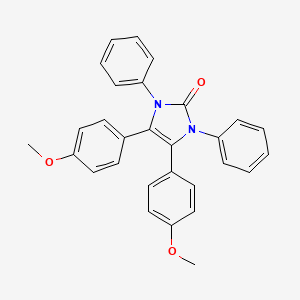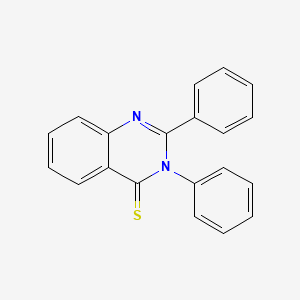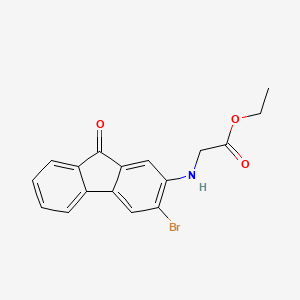
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate is a chemical compound with the molecular formula C17H14BrNO3 It is characterized by the presence of a bromine atom, a fluorenone moiety, and a glycine ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate typically involves the bromination of fluorenone followed by esterification with glycine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The esterification step involves the use of ethyl chloroformate or ethyl bromoacetate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted fluorenone derivatives.
Aplicaciones Científicas De Investigación
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and fluorenone moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate can be compared with other similar compounds, such as:
Ethyl n-(3-chloro-9-oxo-9h-fluoren-2-yl)glycinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl n-(3-iodo-9-oxo-9h-fluoren-2-yl)glycinate: Contains an iodine atom instead of bromine.
Ethyl n-(3-fluoro-9-oxo-9h-fluoren-2-yl)glycinate: Features a fluorine atom in place of bromine.
Propiedades
Número CAS |
3560-75-6 |
|---|---|
Fórmula molecular |
C17H14BrNO3 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
ethyl 2-[(3-bromo-9-oxofluoren-2-yl)amino]acetate |
InChI |
InChI=1S/C17H14BrNO3/c1-2-22-16(20)9-19-15-8-13-12(7-14(15)18)10-5-3-4-6-11(10)17(13)21/h3-8,19H,2,9H2,1H3 |
Clave InChI |
NJWIXBIELIUAJY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


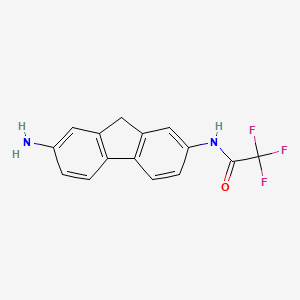


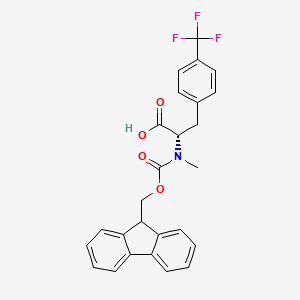

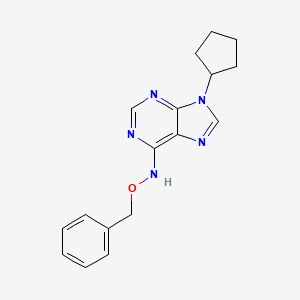
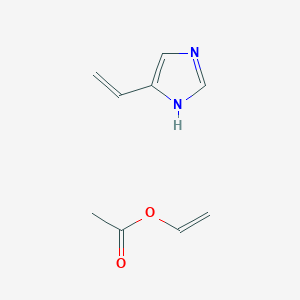

![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
